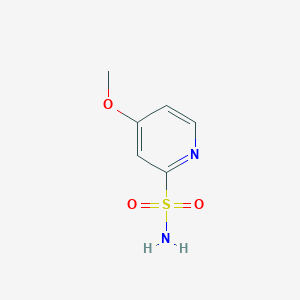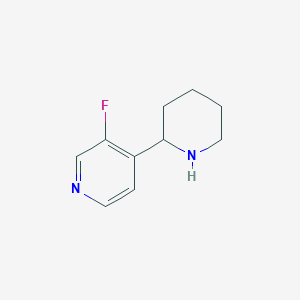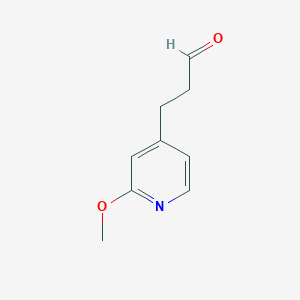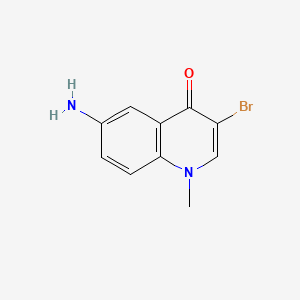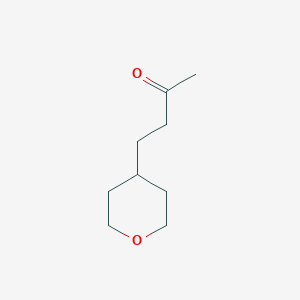
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with butanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A related compound with a similar ring structure but lacking the butan-2-one moiety.
4-(2-Tetrahydropyranyloxy)butanal: Another compound with a tetrahydropyran ring, but with an aldehyde group instead of a ketone.
Uniqueness: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a ketone group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the ketone group allows for a wider range of chemical transformations and interactions with biological systems.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-(oxan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3 |
Clé InChI |
QTFXVXLLLFEZLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












